molecular formula C16H23NO6 B13393850 N-[(2S,3R,4R,5S,6R)-2-(Benzyloxy)-5-hydroxy-6-(hydroxymethyl)-4-methoxyoxan-3-YL]acetamide

N-[(2S,3R,4R,5S,6R)-2-(Benzyloxy)-5-hydroxy-6-(hydroxymethyl)-4-methoxyoxan-3-YL]acetamide

Cat. No.: B13393850
M. Wt: 325.36 g/mol
InChI Key: CQYQHQHAWKRHIV-UHFFFAOYSA-N
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Description

Benzyl 2-acetamido-2-deoxy-3-O-methyl-a-D-glucopyranoside is a monosaccharide derivative with a unique structure that makes it a crucial component in pharmaceutical research. This compound is widely used in the biomedical industry for the development of drugs and research into various diseases. Its structure allows it to target specific pathways and interactions related to compound delivery, glycosylation processes, and cell signaling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-acetamido-2-deoxy-3-O-methyl-a-D-glucopyranoside typically involves the glycosylation of a suitable acceptor with a protected glucosamine donor. The reaction conditions often include the use of a Lewis acid catalyst, such as boron trifluoride etherate, to promote the glycosylation reaction. The reaction is usually carried out in an anhydrous solvent like dichloromethane at low temperatures to ensure high yield and selectivity.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities. The process includes multiple steps of purification and quality control to ensure the final product meets the required standards. The production is carried out in cleanroom environments to prevent contamination and ensure the highest quality of the compound.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-acetamido-2-deoxy-3-O-methyl-a-D-glucopyranoside undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like sodium periodate, leading to the formation of aldehyde or carboxylic acid derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or acetamido groups, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Sodium periodate in aqueous solution.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions include aldehyde, alcohol, and substituted derivatives, which can be further utilized in various chemical and biological applications.

Scientific Research Applications

Benzyl 2-acetamido-2-deoxy-3-O-methyl-a-D-glucopyranoside has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex carbohydrates and glycosides.

    Biology: Serves as a substrate for studying glycosylation processes and enzyme activities.

    Medicine: Utilized in the development of drugs targeting specific pathways, such as glycosylation inhibitors for cancer therapy.

    Industry: Employed in the production of glycosylated compounds for various industrial applications.

Mechanism of Action

The mechanism of action of Benzyl 2-acetamido-2-deoxy-3-O-methyl-a-D-glucopyranoside involves its interaction with specific molecular targets and pathways. It acts as a substrate for glycosyltransferases, enzymes that catalyze the transfer of sugar moieties to acceptor molecules. This process is crucial for the biosynthesis of glycoproteins and glycolipids, which play essential roles in cell signaling, adhesion, and immune response.

Comparison with Similar Compounds

Similar Compounds

    Benzyl 2-acetamido-2-deoxy-α-D-glucopyranoside: Another glucosamine derivative with similar applications in glycosylation studies.

    Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside: Used as a building block for the synthesis of N-acetyl muramic acid and similar compounds.

    Benzyl 2-acetamido-2-deoxy-α-D-galactopyranoside: Inhibits O-linked glycosylation and disrupts glycoprotein targeting in cell lines.

Uniqueness

Benzyl 2-acetamido-2-deoxy-3-O-methyl-a-D-glucopyranoside is unique due to its specific structure, which allows it to be used in targeted drug delivery and glycosylation processes. Its ability to interact with specific molecular pathways makes it a valuable tool in pharmaceutical research and development.

Properties

Molecular Formula

C16H23NO6

Molecular Weight

325.36 g/mol

IUPAC Name

N-[5-hydroxy-6-(hydroxymethyl)-4-methoxy-2-phenylmethoxyoxan-3-yl]acetamide

InChI

InChI=1S/C16H23NO6/c1-10(19)17-13-15(21-2)14(20)12(8-18)23-16(13)22-9-11-6-4-3-5-7-11/h3-7,12-16,18,20H,8-9H2,1-2H3,(H,17,19)

InChI Key

CQYQHQHAWKRHIV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)CO)O)OC

Origin of Product

United States

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